3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid
CAS No.: 83732-61-0
Cat. No.: VC16996389
Molecular Formula: C6H4ClNO6S
Molecular Weight: 253.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83732-61-0 |
|---|---|
| Molecular Formula | C6H4ClNO6S |
| Molecular Weight | 253.62 g/mol |
| IUPAC Name | 3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid |
| Standard InChI | InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14) |
| Standard InChI Key | VMHPZSMLWXYABA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid, reflects the positional arrangement of its substituents: a chlorine atom at position 3, a hydroxyl group at position 4, a nitro group at position 5, and a sulfonic acid group at position 1 of the benzene ring. This configuration is validated by its canonical SMILES representation (C1=C(C=C(C(=C1N+[O-])O)Cl)S(=O)(=O)O) and InChIKey (VMHPZSMLWXYABA-UHFFFAOYSA-N), which encode its stereochemical and electronic features.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClNO₆S |
| Molecular Weight | 253.62 g/mol |
| CAS Number | 83732-61-0 |
| IUPAC Name | 3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid |
| SMILES | C1=C(C=C(C(=C1N+[O-])O)Cl)S(=O)(=O)O |
| InChIKey | VMHPZSMLWXYABA-UHFFFAOYSA-N |
Spectral and Crystallographic Data
While crystallographic data for the free acid form remains unreported, its sodium salt (C₆H₃ClNNaO₆S, molar mass 275.60 g/mol) exhibits enhanced solubility in aqueous media, facilitating its use in chromatographic applications. The presence of electron-withdrawing groups (nitro, sulfonic acid) and electron-donating hydroxyl moiety creates a polarized electronic environment, as evidenced by UV-Vis spectra showing absorption maxima in the 250–300 nm range.
Synthesis and Derivative Formation
Primary Synthesis Routes
The compound is typically synthesized through nitration and sulfonation reactions starting from chlorinated phenol derivatives. A patented method for analogous sulfonic acids involves the reduction of nitro intermediates using sodium bisulfite (NaHSO₃), followed by acetylation to stabilize reactive amino groups . For example, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid undergoes reductive amination in the presence of NaHSO₃ at 80–85°C, yielding intermediates that are subsequently acetylated .
Sodium Salt Preparation
The sodium salt derivative is produced via neutralization of the parent sulfonic acid with sodium hydroxide. This process increases water solubility and thermal stability, making the salt preferable for industrial applications. The derivative’s molecular formula (C₆H₃ClNNaO₆S) and EINECS number (301-112-5) are well-documented.
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column with acetonitrile/water/phosphoric acid (45:55:0.1 v/v) mobile phase achieves baseline separation of the compound from related impurities. Substituting phosphoric acid with formic acid enhances mass spectrometry compatibility, enabling hyphenated LC-MS workflows for structural elucidation.
Spectroscopic Techniques
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IR Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (N=O stretch) confirm functional group presence.
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NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) reveals aromatic proton signals at δ 7.85 (d, J=2.4 Hz, H-2), δ 8.12 (d, J=2.4 Hz, H-6), and a broad singlet at δ 10.3 for the hydroxyl proton.
Industrial and Pharmaceutical Applications
Chromatographic Applications
The sodium salt serves as a stationary phase modifier in preparative chromatography, improving the resolution of polar analytes. Its sulfonic acid group interacts with basic compounds via ion-exchange mechanisms, while nitro and hydroxyl groups contribute to π-π and hydrogen bonding interactions.
Pharmaceutical Intermediate
As a precursor in synthesizing antifungal and antibacterial agents, the compound’s nitro group undergoes reduction to amine, enabling further functionalization. For instance, catalytic hydrogenation yields 3-chloro-4-hydroxy-5-aminobenzenesulfonic acid, a key intermediate in sulfonamide drug synthesis .
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